1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one
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Overview
Description
1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one is a complex organic compound that features a morpholine ring substituted with a prop-2-en-1-one group and an oxadiazole ring
Preparation Methods
The synthesis of 1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the morpholine ring: The oxadiazole intermediate is then reacted with a morpholine derivative.
Introduction of the prop-2-en-1-one group: This final step involves the reaction of the morpholine-oxadiazole intermediate with an appropriate aldehyde or ketone under basic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the prop-2-en-1-one group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or oxadiazole rings can be modified by introducing different substituents.
Condensation: The prop-2-en-1-one group can undergo condensation reactions with various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, while the morpholine ring can enhance the compound’s solubility and bioavailability. The prop-2-en-1-one group can participate in covalent bonding with nucleophilic residues in proteins, potentially leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar compounds to 1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one include:
1-{2-[5-(Methyl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one: This compound differs by having a methyl group instead of a propan-2-yl group, which can affect its steric and electronic properties.
1-{2-[5-(Phenyl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one: The presence of a phenyl group can significantly alter the compound’s hydrophobicity and interaction with biological targets.
1-{2-[5-(Ethyl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one: An ethyl group substitution can influence the compound’s reactivity and stability.
The uniqueness of this compound lies in its specific combination of substituents, which can provide a balance of properties suitable for various applications in research and industry.
Properties
IUPAC Name |
1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-4-10(16)15-5-6-17-9(7-15)12-14-13-11(18-12)8(2)3/h4,8-9H,1,5-7H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPIRUYSYHLMAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CN(CCO2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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